5-(Bromomethyl)-2-nitrobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-nitrobenzoyl chloride is an organic compound that features a benzene ring substituted with bromomethyl and nitro groups, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-nitrobenzoyl chloride typically involves multi-step reactions starting from benzene derivatives. One common method involves the nitration of a benzene ring to introduce the nitro group, followed by bromination to add the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Acylation Reactions: The benzoyl chloride group can react with nucleophiles to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Acylation: Reagents such as amines or alcohols in the presence of a base like pyridine are commonly used.
Major Products Formed
Substitution: Products include various substituted benzoyl chlorides.
Reduction: The major product is 5-(Aminomethyl)-2-nitrobenzoyl chloride.
Acylation: Products include amides and esters of 5-(Bromomethyl)-2-nitrobenzoic acid.
Scientific Research Applications
5-(Bromomethyl)-2-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-nitrobenzoyl chloride involves its reactivity towards nucleophilesThe nitro group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the nitro and benzoyl chloride groups.
2-Nitrobenzoyl Chloride: Lacks the bromomethyl group.
5-Bromomethyl-2-nitrobenzoic Acid: Similar but lacks the benzoyl chloride group.
Uniqueness
5-(Bromomethyl)-2-nitrobenzoyl chloride is unique due to the presence of all three functional groups (bromomethyl, nitro, and benzoyl chloride) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
116273-91-7 |
---|---|
Molecular Formula |
C8H5BrClNO3 |
Molecular Weight |
278.49 g/mol |
IUPAC Name |
5-(bromomethyl)-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C8H5BrClNO3/c9-4-5-1-2-7(11(13)14)6(3-5)8(10)12/h1-3H,4H2 |
InChI Key |
PMBWFGJOVMFASL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.